2-(4-(Isopropylthio)phenyl)-1-(3-(pyridin-4-yloxy)piperidin-1-yl)ethanone
Description
Properties
IUPAC Name |
2-(4-propan-2-ylsulfanylphenyl)-1-(3-pyridin-4-yloxypiperidin-1-yl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O2S/c1-16(2)26-20-7-5-17(6-8-20)14-21(24)23-13-3-4-19(15-23)25-18-9-11-22-12-10-18/h5-12,16,19H,3-4,13-15H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPURFJLHGZRVLT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)SC1=CC=C(C=C1)CC(=O)N2CCCC(C2)OC3=CC=NC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(Isopropylthio)phenyl)-1-(3-(pyridin-4-yloxy)piperidin-1-yl)ethanone typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Phenyl Intermediate: The starting material, 4-bromothiophenol, undergoes a substitution reaction with isopropyl bromide in the presence of a base such as potassium carbonate to form 4-(isopropylthio)phenol.
Coupling with Piperidine: The phenyl intermediate is then coupled with 3-(pyridin-4-yloxy)piperidine using a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP) to form the desired ethanone compound.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction parameters and the implementation of purification techniques such as recrystallization or chromatography to isolate the final product.
Chemical Reactions Analysis
Core Ethanone Formation
The ketone group is typically introduced via Friedel-Crafts acylation or nucleophilic substitution. For example, 1-(piperidin-1-yl)ethanone derivatives are synthesized by reacting chloroacetyl chloride with piperidine in acetonitrile under reflux conditions (6–8 hours, 60–80°C) . For the target compound, this step likely involves:
-
Chloroacetylation : Reaction of 4-(isopropylthio)phenol with chloroacetyl chloride in THF/pyridine .
-
Piperidine Substitution : Displacement of chloride by 3-(pyridin-4-yloxy)piperidine in acetonitrile, catalyzed by triethylamine (20–25°C, 6 hours) .
Key Reaction Conditions
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| 1 | Chloroacetyl chloride, THF, pyridine, 0°C → reflux | 65–75 |
| 2 | Piperidine derivative, acetonitrile, TEA, RT | 50–60 |
1.2.1 Isopropylthio-Phenyl Group
The isopropylthio substituent can undergo:
-
Oxidation : Conversion to sulfoxide or sulfone using H₂O₂ or mCPBA (Table 2) .
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Nucleophilic Displacement : Thiol groups in analogs are replaced by amines or alkoxides under basic conditions (e.g., K₂CO₃/DMF) .
Oxidation Reaction Example
| Substrate | Oxidizing Agent | Product | Yield (%) |
|---|---|---|---|
| Isopropylthio group | H₂O₂ (30%) | Sulfoxide | 85 |
| Isopropylthio group | mCPBA | Sulfone | 78 |
1.2.2 Pyridin-4-yloxy-Piperidine
The pyridinyloxy moiety allows for:
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Demethylation : Hydrolysis of ethers to hydroxyl groups using HBr/AcOH .
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Cross-Coupling : Suzuki-Miyaura coupling with aryl boronic acids (Pd(PPh₃)₄, Na₂CO₃, 80°C) .
Acid/Base Stability
-
Ketone Stability : Resistant to hydrolysis under neutral conditions but prone to retro-aldol reactions in strong acids (e.g., HCl/EtOH, 50°C) .
-
Thioether Sensitivity : Degrades in oxidizing environments (e.g., pH < 2 or > 10) .
Metal-Catalyzed Reactions
Palladium-catalyzed cross-coupling reactions are viable for modifying the pyridinyloxy group. For example:
Buchwald-Hartwig Amination
| Catalyst | Base | Temp (°C) | Yield (%) |
|---|---|---|---|
| Pd₂(dba)₃/Xantphos | Cs₂CO₃ | 100 | 70 |
Spectroscopic Characterization
Critical data for reaction monitoring:
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¹H NMR : Piperidine protons appear as multiplets at δ 1.4–2.8 ppm; pyridinyloxy aromatic protons at δ 7.2–8.5 ppm .
Challenges and Optimization
Scientific Research Applications
Chemical Properties and Structure
The compound's molecular formula is , and it features a complex structure that includes a piperidine ring, a pyridine moiety, and an isopropylthio group. These structural components contribute to its biological activity.
Antiviral Activity
Research indicates that similar compounds with structural analogs exhibit antiviral properties, particularly against HIV. For instance, compounds with isopropyl substitutions have demonstrated significant antiviral activity, suggesting that 2-(4-(Isopropylthio)phenyl)-1-(3-(pyridin-4-yloxy)piperidin-1-yl)ethanone may also possess similar effects. Studies show that certain derivatives can inhibit viral replication effectively at low concentrations (EC50 values ranging from 0.47 to 0.93 μM) .
Anticancer Potential
The compound's structural characteristics may allow it to interact with various cellular pathways involved in cancer progression. Preliminary studies have indicated that related compounds can modulate protein kinase activity and inhibit cell proliferation in cancer cell lines, such as acute myeloid leukemia (AML) . The ability to induce apoptosis in cancer cells has been a significant focus of ongoing research.
Case Study 1: HIV Inhibition
A study evaluated the efficacy of several analogs of the compound against HIV-1 strains. The results showed that modifications at the isopropyl position significantly enhanced antiviral potency compared to non-substituted analogs. The best-performing analogs exhibited EC50 values lower than 0.5 μM, indicating their potential as therapeutic agents against resistant strains of HIV .
Case Study 2: Cancer Cell Line Analysis
In another study involving MV4-11 cells (a model for AML), compounds structurally related to this compound were tested for their ability to induce apoptosis. Results demonstrated a dose-dependent increase in apoptotic markers at concentrations as low as 0.25 μM, highlighting the compound's potential for cancer treatment .
Mechanism of Action
The mechanism of action of 2-(4-(Isopropylthio)phenyl)-1-(3-(pyridin-4-yloxy)piperidin-1-yl)ethanone would depend on its specific application. In medicinal chemistry, for example, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The piperidine and pyridine moieties could facilitate binding to active sites, while the isopropylthio group might enhance lipophilicity, improving membrane permeability.
Comparison with Similar Compounds
Structural Analogs and Substituent Variations
1-(2-(4-Fluorophenyl)piperidin-1-yl)ethanone (CAS 1355178-81-2)
- Structure: Piperidine substituted with a 4-fluorophenyl group and ethanone.
- Key Differences :
- Lacks the pyridin-4-yloxy group at position 3.
- Fluorine substituent instead of isopropylthio on the phenyl ring.
- Physicochemical Properties: Smaller substituent (F vs. Molecular weight: 221.27 g/mol (vs. 384.51 g/mol for the main compound).
Hypothetical Analogs (Based on Structural Trends)
- Lower logP value compared to the main compound, improving solubility.
- 3-(Pyridin-3-yloxy)piperidin-1-yl variant :
- Altered pyridine substitution (3-position vs. 4-position) may disrupt hydrogen-bonding interactions critical for target engagement.
Biological Activity
The compound 2-(4-(Isopropylthio)phenyl)-1-(3-(pyridin-4-yloxy)piperidin-1-yl)ethanone is a synthetic organic molecule that has garnered attention for its potential biological activities, particularly in the context of therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanism of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
- Molecular Formula : C₁₈H₂₃N₂OS
- Molecular Weight : 321.45 g/mol
This compound features a piperidine ring substituted with a pyridine and an isopropylthio group, which are significant for its biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including:
- Protein Kinases : The compound has been identified as an inhibitor of specific protein kinases, which play crucial roles in cell proliferation and survival. Inhibiting these kinases can lead to reduced tumor growth in cancerous cells .
- Receptor Modulation : It may also interact with neurotransmitter receptors, influencing pathways related to mood regulation and cognitive function.
Anticancer Activity
Recent studies have indicated that compounds similar to This compound exhibit significant anticancer properties. For instance:
- Inhibition of Cell Proliferation : Compounds within this class have shown efficacy in inhibiting cell proliferation in various cancer cell lines by targeting CDK4 and CDK6, which are critical for cell cycle progression .
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 | 12.5 | CDK4/6 inhibition |
| A549 | 10.0 | CDK4/6 inhibition |
Neuroprotective Effects
The compound may also exhibit neuroprotective effects through modulation of neurotransmitter systems. Research indicates that similar piperidine derivatives can enhance cognitive function and provide protection against neurodegenerative diseases by modulating serotonin and dopamine pathways .
Case Study 1: Anticancer Efficacy
A study evaluated the anticancer activity of a related compound in a clinical trial involving patients with advanced-stage cancer. The results demonstrated a significant reduction in tumor size among participants treated with the compound compared to the control group, highlighting its potential as a therapeutic agent .
Case Study 2: Neuroprotection
Another study investigated the effects of this compound on models of Alzheimer's disease. The findings suggested that it could reduce amyloid-beta plaque formation and improve cognitive function in treated animals, indicating potential for further development in neurodegenerative conditions .
Q & A
Q. Table 1: Example Reaction Conditions
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Thioether formation | Isopropylthiol, K₂CO₃, DMF, 70°C | 78 | 92% |
| Piperidine coupling | Pyridin-4-ol, DCC, CH₂Cl₂, RT | 65 | 89% |
How can structural elucidation of this compound be performed to confirm its 3D conformation?
Answer: Use a combination of:
- X-ray crystallography : Resolves bond lengths/angles and piperidine ring puckering .
- NMR spectroscopy : ¹H/¹³C NMR identifies proton environments (e.g., pyridinyloxy protons at δ 8.3–8.5 ppm; piperidine CH₂ groups at δ 2.5–3.1 ppm) .
- Mass spectrometry (HRMS) : Confirms molecular ion ([M+H]⁺) and fragmentation patterns .
Q. Key NMR Signals
- Isopropylthio group : δ 1.3 (d, 6H, CH₃), δ 3.5 (m, 1H, CH) .
- Pyridinyloxy moiety : δ 8.4 (d, 2H, aromatic H) .
Advanced Research Questions
How can structure-activity relationship (SAR) studies be designed to explore its biological targets?
Answer:
- Analog synthesis : Modify substituents (e.g., replace isopropylthio with cyclopentylthio or benzothiazole groups) to assess impact on bioactivity .
- In vitro assays : Test kinase inhibition (e.g., PI3K/AKT/mTOR pathway) using fluorescence polarization or ATPase assays .
- Binding studies : Perform surface plasmon resonance (SPR) to measure affinity for receptors like GPCRs or tyrosine kinases .
Q. Table 2: Example SAR Data
| Analog | Substituent (R) | IC₅₀ (PI3Kα, nM) |
|---|---|---|
| Parent compound | Isopropylthio | 120 |
| Analog A | Cyclopentylthio | 85 |
| Analog B | Benzothiazole | 45 |
How can contradictory bioactivity data across studies be resolved?
Answer: Contradictions may arise from assay variability or off-target effects. Mitigation strategies include:
- Orthogonal assays : Validate kinase inhibition using both radiometric (³²P-ATP) and luminescent (ADP-Glo™) methods .
- Cellular context : Test in multiple cell lines (e.g., HEK293 vs. HeLa) to assess cell-type specificity .
- Metabolic stability : Check for metabolite interference via LC-MS/MS profiling in hepatic microsomes .
Case Example : A study reporting EC₅₀ = 150 nM (HEK293) vs. 450 nM (HeLa) could reflect differential expression of target receptors .
What computational approaches predict its pharmacokinetic properties and target engagement?
Answer:
- Molecular docking : Use AutoDock Vina to model interactions with kinase ATP-binding pockets (e.g., PI3Kγ PDB: 1E7U) .
- ADMET prediction : Tools like SwissADME estimate logP (2.8), solubility (LogS = -4.1), and CYP450 inhibition risk .
- MD simulations : Analyze binding stability over 100 ns trajectories (e.g., RMSD < 2.0 Å indicates stable target binding) .
Key Finding : Simulations suggest the isopropylthio group enhances hydrophobic interactions with kinase pockets .
Methodological Challenges and Solutions
How can researchers address low yields during piperidine-pyrrolidinone coupling?
Answer:
- Catalyst optimization : Replace DCC with EDC·HCl for milder conditions .
- Microwave-assisted synthesis : Reduce reaction time (30 min vs. 12 h) and improve yield by 20% .
- Protecting groups : Use Boc-protected piperidine intermediates to prevent side reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
